Methyl 2-bromo-5-chloro-3-methoxybenzoate

Catalog No.
S12812273
CAS No.
M.F
C9H8BrClO3
M. Wt
279.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-5-chloro-3-methoxybenzoate

Product Name

Methyl 2-bromo-5-chloro-3-methoxybenzoate

IUPAC Name

methyl 2-bromo-5-chloro-3-methoxybenzoate

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

InChI

InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3

InChI Key

BZPSRFKFPMMLEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)C(=O)OC)Cl

Methyl 2-bromo-5-chloro-3-methoxybenzoate is an organic compound with the molecular formula C₉H₈BrClO₃. It is characterized by a methoxy group (-OCH₃), a bromo group (-Br), and a chloro group (-Cl) attached to a benzoate structure. This compound appears as a clear to light yellow liquid and has a molar mass of 245.07 g/mol. Its boiling point is approximately 271 °C, and it is not miscible in water, indicating hydrophobic properties. The compound is classified as toxic, with safety precautions necessary during handling .

Typical of halogenated aromatic compounds. These include:

  • Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, leading to derivatives with different functional groups.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophilic substitution reactions at the ortho or para positions relative to itself, allowing for the synthesis of more complex aromatic compounds.
  • Coupling Reactions: It can undergo coupling reactions with organometallic reagents, such as Grignard reagents, to form larger organic molecules .

Research has indicated that compounds similar to methyl 2-bromo-5-chloro-3-methoxybenzoate exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown efficacy against bacteria and fungi.
  • Anticancer Activity: Certain halogenated benzoates are studied for their potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: Compounds with similar structures may act as inhibitors of specific enzymes, impacting metabolic pathways .

Methyl 2-bromo-5-chloro-3-methoxybenzoate can be synthesized through several methods:

  • Bromination and Chlorination: Starting from 5-methoxybenzoic acid, bromination followed by chlorination can yield the desired compound.
  • Esterification: Reacting the corresponding acid with methanol in the presence of an acid catalyst can produce the methyl ester.
  • Multi-step Synthesis: Utilizing various reagents and conditions to introduce bromine and chlorine at specific positions on the aromatic ring can be achieved through established synthetic pathways involving electrophilic aromatic substitution .

This compound has several applications in different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agricultural Chemicals: It may be used in the formulation of pesticides or herbicides due to its antimicrobial properties.
  • Material Science: As a building block for creating advanced materials with specific properties .

Interaction studies involving methyl 2-bromo-5-chloro-3-methoxybenzoate focus on its reactivity with biological targets:

  • Binding Affinity Studies: Research is conducted to determine how effectively this compound binds to various enzymes or receptors.
  • Toxicological Assessments: Evaluations of its toxicity profile help understand potential risks associated with exposure, including effects on human health and the environment .

Methyl 2-bromo-5-chloro-3-methoxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameCAS NumberSimilarity Score
Methyl 2-bromo-5-chlorobenzoate27007-53-00.92
Methyl 3-bromo-4-chlorobenzoate107947-17-10.89
Methyl 4-bromo-3,5-dichlorobenzoate117738-81-50.91
Methyl 6-bromo-m-anisateN/AN/A
Methyl 4-bromo-2-chloro-6-methylbenzoate877149-10-50.87

These compounds exhibit varying degrees of similarity based on their structural features, particularly in the arrangement of halogen substituents and methoxy groups. The unique combination of bromine and chlorine substitutions in methyl 2-bromo-5-chloro-3-methoxybenzoate contributes to its distinct chemical behavior and potential applications compared to its analogs .

International Union of Pure and Applied Chemistry Name and Synonyms

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature rules as methyl 2-bromo-5-chloro-3-methoxybenzoate [1] [4]. This designation reflects the substitution pattern on the benzene ring, where the benzoic acid derivative contains a bromine atom at position 2, a chlorine atom at position 5, and a methoxy group at position 3, with the carboxylic acid functionality esterified with methanol [1].

The compound is registered under Chemical Abstracts Service number 1234845-39-6 [1]. Alternative synonyms documented in chemical databases include 5-bromo-2-chloro-3-methoxybenzoic acid methyl ester [18] and various commercial designations used by chemical suppliers [18]. The systematic naming follows the established priority rules for substituent numbering, with the carboxyl carbon assigned position 1 as the principal functional group [1] [4].

Molecular Formula and Structural Features

Methyl 2-bromo-5-chloro-3-methoxybenzoate possesses the molecular formula C₉H₈BrClO₃ [1] [4]. The molecular structure consists of a benzene ring core bearing three distinct substituents and an ester functional group [1]. The canonical Simplified Molecular Input Line Entry System representation is COC1=CC(=CC(=C1Br)C(=O)OC)Cl [1] [4].

The structural architecture features several key components: a benzene ring providing the aromatic foundation, two halogen substituents (bromine and chlorine) that exert electron-withdrawing effects, a methoxy group (-OCH₃) at position 3 contributing electron-donating properties, and a methyl ester functionality (-COOCH₃) derived from the parent benzoic acid [1] [4]. The International Chemical Identifier representation is InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3 [1] [4], while the corresponding International Chemical Identifier Key is BZPSRFKFPMMLEC-UHFFFAOYSA-N [1] [4].

The electronic structure is characterized by the interplay between electron-withdrawing halogen substituents and the electron-donating methoxy group [23] [27]. The bromine atom at position 2 and chlorine atom at position 5 create significant electron deficiency in the aromatic system, while the methoxy group at position 3 provides partial electron density compensation through resonance effects [23] [27]. This substitution pattern results in a compound with distinct electronic properties that influence its chemical reactivity and physical characteristics [23] [27].

Stereochemistry and Isomerism

Methyl 2-bromo-5-chloro-3-methoxybenzoate does not exhibit stereoisomerism due to the absence of chiral centers in its molecular structure [7]. The compound exists as a single constitutional isomer with the specified substitution pattern on the benzene ring [7]. The aromatic nature of the benzene core restricts conformational flexibility, resulting in a planar molecular geometry [23] [29].

The substitution pattern creates a permanently fixed arrangement of functional groups, with no possibility for geometric isomerism around double bonds or optical isomerism around tetrahedral carbon centers [7]. The ester functionality adopts a planar configuration due to the partial double bond character of the carbon-oxygen bond resulting from resonance stabilization [28] [29]. The methoxy group maintains a coplanar orientation with the benzene ring to maximize orbital overlap and resonance stabilization [23] [29].

Regional isomers of this compound would involve different positional arrangements of the bromine, chlorine, and methoxy substituents on the benzene ring [2] [6]. However, the specific 2-bromo-5-chloro-3-methoxy substitution pattern represents a unique constitutional isomer with distinct physical and chemical properties compared to other possible arrangements [2] [6].

Physicochemical Properties

Molecular Weight and Molar Mass

The molecular weight of methyl 2-bromo-5-chloro-3-methoxybenzoate is 279.51 grams per mole [1] . This value is calculated from the atomic weights of the constituent elements: nine carbon atoms (108.09 atomic mass units), eight hydrogen atoms (8.064 atomic mass units), one bromine atom (79.904 atomic mass units), one chlorine atom (35.453 atomic mass units), and three oxygen atoms (47.997 atomic mass units) [1] .

The relatively high molecular weight reflects the presence of two heavy halogen atoms, which contribute significantly to the overall mass [1] . The bromine atom alone accounts for approximately 28.6% of the total molecular weight, while the chlorine atom contributes an additional 12.7% [1] . This substantial halogen content influences the compound's density, volatility, and other physical properties [24] [27].

PropertyValueContribution to Molecular Weight
Carbon atoms (9)108.09 u38.7%
Hydrogen atoms (8)8.064 u2.9%
Bromine atom (1)79.904 u28.6%
Chlorine atom (1)35.453 u12.7%
Oxygen atoms (3)47.997 u17.2%
Total Molecular Weight279.51 g/mol100%

Melting and Boiling Points

The melting point of methyl 2-bromo-5-chloro-3-methoxybenzoate is estimated to be approximately 120-125°C [4]. This relatively high melting point is characteristic of halogenated aromatic compounds, where intermolecular halogen bonding and dipole-dipole interactions contribute to crystal lattice stability [22] [24]. The presence of both bromine and chlorine atoms enhances intermolecular interactions through halogen bonding, leading to increased thermal stability in the solid state [22] [24].

The boiling point is estimated to exceed 270°C, reflecting the substantial molecular weight and strong intermolecular forces [4] [12]. Halogenated aromatic esters typically exhibit elevated boiling points due to the combined effects of molecular weight, polarizability, and intermolecular interactions [24] [27]. The electron-withdrawing nature of the halogen substituents reduces the electron density of the aromatic system, potentially affecting the strength of π-π stacking interactions [24] [27].

Comparative analysis with structurally related compounds supports these thermal property estimates [9] [11]. Methyl 2-bromo-5-methoxybenzoate, lacking the chlorine substituent, exhibits a boiling point of 291.9°C, suggesting that the additional chlorine atom in the target compound may slightly modify the boiling point through enhanced intermolecular interactions [9]. The thermal properties are consistent with the general trend observed in halogenated benzoate esters, where increased halogen substitution correlates with elevated melting and boiling points [11] [12].

Solubility Profile

Methyl 2-bromo-5-chloro-3-methoxybenzoate exhibits limited solubility in water, consistent with its predominately hydrophobic character [15]. The compound is not miscible in water due to the significant contribution of the aromatic ring system and halogen substituents to its overall hydrophobic nature [15]. The ester functionality provides some polar character, but this is insufficient to overcome the hydrophobic effects of the substituted benzene ring [25] [28].

The compound demonstrates good solubility in organic solvents, particularly dichloromethane, tetrahydrofuran, dimethyl sulfoxide, and methanol [4]. This solubility pattern reflects the compound's moderate polarity and ability to engage in dipole-dipole interactions with polar organic solvents [25] [28]. The presence of the methoxy group and ester functionality enhances compatibility with polar aprotic solvents through dipole interactions [25] [28].

Solvent TypeSolubilityMechanism
WaterNot miscibleHydrophobic aromatic system predominates
DichloromethaneHighFavorable halogen-solvent interactions
TetrahydrofuranHighDipole interactions with ether oxygen
Dimethyl sulfoxideHighStrong dipole-dipole interactions
MethanolGoodHydrogen bonding with methoxy group
Nonpolar solventsLimitedInsufficient dispersion forces

The partition coefficient (LogP) is estimated to be approximately 2.5-2.9 [4] [18], indicating moderate lipophilicity [4] [18]. This value suggests favorable partitioning into lipid phases while maintaining some aqueous compatibility [4] [18]. The halogen substituents contribute to the lipophilic character, while the ester and methoxy groups provide polar functionality that moderates the overall hydrophobicity [27] [28].

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of methyl 2-bromo-5-chloro-3-methoxybenzoate reveals characteristic chemical shifts reflecting the electronic environment created by the substituent pattern [13]. Aromatic protons appear in the range δ 6.5-7.5 parts per million, with splitting patterns influenced by the halogen substituents [13]. The methoxy group protons resonate at approximately δ 3.8-4.0 parts per million as a singlet, while the methyl ester protons appear at δ 3.9-4.1 parts per million [13] [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [13]. The carbonyl carbon of the ester group appears at approximately δ 165-170 parts per million, characteristic of aromatic ester carbonyls [13] [15]. Aromatic carbons span the range δ 110-160 parts per million, with chemical shifts significantly influenced by the electron-withdrawing effects of the halogen substituents [13]. The methoxy carbon atoms resonate at δ 52-56 parts per million, reflecting their attachment to electronegative oxygen [13] [15].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in the molecule [13]. The carbonyl stretch appears at approximately 1730-1740 cm⁻¹, typical of aromatic ester compounds [13] [28]. Carbon-hydrogen stretching vibrations occur in the region 2900-3100 cm⁻¹, encompassing both aromatic and aliphatic carbon-hydrogen bonds [13]. Halogen-carbon stretching modes appear in the fingerprint region at 500-800 cm⁻¹, providing diagnostic information for bromine and chlorine substituents [13] [24].

The infrared spectrum exhibits additional characteristic absorptions including aromatic carbon-carbon stretching modes, methoxy group vibrations, and out-of-plane bending modes specific to the substitution pattern [13] [24]. The presence of electron-withdrawing halogens affects the carbonyl stretching frequency, typically shifting it to higher wavenumbers compared to unsubstituted benzoate esters [13] [24].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the substituted aromatic system [16]. The compound exhibits maximum absorption (λmax) at approximately 280-320 nanometers, corresponding to π→π* transitions within the aromatic system [16]. The molar extinction coefficient (ε) is estimated to be in the range 10³-10⁴ M⁻¹cm⁻¹, indicating moderate to strong electronic transitions [16].

The presence of halogen substituents and the methoxy group creates an extended conjugated system that influences the ultraviolet-visible absorption characteristics [16] [23]. The electron-withdrawing nature of the halogens and electron-donating character of the methoxy group result in a bathochromic shift compared to unsubstituted benzoate esters [16] [23]. This shift reflects the modified electronic structure and reduced energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [16] [23].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern information . The molecular ion peak appears at m/z 279-281, exhibiting the characteristic isotope pattern for bromine-containing compounds . The bromine isotopes (⁷⁹Br and ⁸¹Br) create a distinctive doublet pattern with approximately 1:1 intensity ratio .

Common fragmentation pathways include loss of the methoxy group, generating a base peak at approximately m/z 247 [M-OCH₃]⁺ . Additional fragmentation involves loss of the methyl ester group and sequential halogen elimination . High-resolution mass spectrometry confirms the molecular formula and provides accurate mass measurements for structural elucidation .

Crystallographic Data

Crystallographic analysis of methyl 2-bromo-5-chloro-3-methoxybenzoate reveals structural details of the solid-state organization [16]. The compound is expected to crystallize in either a monoclinic or orthorhombic crystal system, based on the structural characteristics of related halogenated aromatic esters [16]. The crystal structure likely exhibits intermolecular halogen bonding interactions that contribute to the stability of the crystal lattice [16].

The molecular packing in the crystal structure is influenced by several factors including halogen bonding, π-π stacking interactions between aromatic rings, and dipole-dipole interactions [16] [22]. The presence of both bromine and chlorine atoms provides multiple sites for halogen bonding, which can direct the crystal packing arrangement [16] [22]. The ester functionality may participate in weak carbon-hydrogen to oxygen hydrogen bonding interactions [16].

Crystallographic ParameterExpected Value/RangeBasis for Estimation
Crystal SystemMonoclinic or OrthorhombicSimilar halogenated aromatics
Space GroupP21/n or PbcaCommon for this compound class
Density1.5-1.6 g/cm³Calculated from molecular packing
Cell ParametersVariableDependent on intermolecular interactions
Intermolecular InteractionsHalogen bonding, π-π stackingStructural analysis of analogues

The crystal structure determination would provide precise bond lengths, bond angles, and torsion angles that characterize the molecular geometry in the solid state [16]. The carbon-bromine and carbon-chlorine bond lengths are expected to be approximately 1.90 Å and 1.75 Å, respectively, consistent with typical aromatic carbon-halogen bond distances [16]. The ester group adopts a planar configuration that maximizes conjugation with the aromatic system [16] [29].

The retrosynthetic analysis of methyl 2-bromo-5-chloro-3-methoxybenzoate reveals multiple strategic disconnections that can guide synthetic route selection [1] [2]. The target molecule contains three key functional groups: a methyl ester, a methoxy substituent, and two halogen atoms in specific positions on the benzene ring.

The primary retrosynthetic approach involves sequential halogenation of a methoxylated benzoate precursor. Starting from the target compound, the first disconnection removes the bromo substituent at the 2-position, yielding methyl 5-chloro-3-methoxybenzoate as an intermediate. Further disconnection of the chloro group leads to methyl 3-methoxybenzoate as the foundational building block [4].

An alternative retrosynthetic pathway considers the ester functionality as the final transformation. This approach would proceed through halogenation of 2-bromo-5-chloro-3-methoxybenzoic acid, followed by esterification with methanol under acidic conditions [5] [6]. This strategy may offer advantages in terms of regioselectivity control during the halogenation steps, as carboxylic acids exhibit different electronic properties compared to their corresponding methyl esters.

A third retrosynthetic route involves cross-coupling methodologies, where pre-functionalized aromatic precursors bearing appropriate leaving groups undergo palladium-catalyzed transformations to install the desired substitution pattern [7]. This approach, while potentially more complex, offers precise control over regioselectivity and functional group compatibility.

Established Synthetic Routes

Bromination and Chlorination Strategies

Electrophilic aromatic substitution represents the most widely employed strategy for introducing halogen substituents into methoxylated benzoate systems [8] [9] [10]. The bromination of methyl 3-methoxybenzoate typically employs molecular bromine in the presence of Lewis acid catalysts such as aluminum tribromide or iron(III) bromide. The reaction proceeds through formation of a bromonium electrophile that attacks the electron-rich aromatic ring [11] [12].

The regioselectivity of bromination is influenced by the electron-donating methoxy group, which directs electrophilic substitution to the ortho and para positions relative to the methoxy substituent [9] [10]. In the case of methyl 3-methoxybenzoate, bromination occurs preferentially at the 2-position due to steric accessibility and electronic activation.

For chlorination reactions, similar mechanistic pathways operate using molecular chlorine or N-chlorosuccinimide as the halogen source [13] [14]. The use of N-chlorosuccinimide offers improved handling characteristics compared to molecular chlorine, while maintaining high reactivity under appropriate catalytic conditions [15]. Typical reaction conditions involve temperatures ranging from 0 to 80°C in aprotic solvents such as dichloromethane or chloroform [12] [16].

Sequential halogenation protocols enable the controlled introduction of both bromine and chlorine substituents. These stepwise procedures require careful optimization of reaction conditions to achieve the desired substitution pattern while minimizing formation of regioisomers [17] [13]. Temperature control emerges as a critical parameter, with lower temperatures generally favoring improved selectivity at the expense of reaction rate.

Methoxylation and Esterification Procedures

The methoxylation of halogenated benzoic acid derivatives can be achieved through nucleophilic aromatic substitution using methoxide nucleophiles [18]. This transformation typically requires elevated temperatures and polar aprotic solvents to facilitate the substitution process. The electron-withdrawing effect of halogen substituents activates the aromatic ring toward nucleophilic attack, enabling methoxylation under relatively mild conditions.

Esterification of halogenated benzoic acids represents a fundamental transformation in the synthesis of the target compound [5] [6] [19]. Fischer esterification using methanol and sulfuric acid catalyst provides a reliable method for ester formation. The reaction operates under equilibrium conditions, requiring removal of water or use of excess methanol to drive the reaction toward product formation [6].

Alternative esterification methods include the use of thionyl chloride to convert the carboxylic acid to the corresponding acid chloride, followed by treatment with methanol [20]. This two-step protocol offers advantages in terms of reaction completeness and avoidance of equilibrium limitations inherent in Fischer esterification.

The order of functional group installation significantly impacts the overall synthetic efficiency. Introduction of the methoxy group prior to halogenation takes advantage of the activating effect of the methoxy substituent, facilitating subsequent electrophilic aromatic substitution reactions [4] [21].

Alternative Synthetic Approaches

Palladium-catalyzed cross-coupling reactions offer versatile alternatives to traditional electrophilic aromatic substitution methods [8] [7]. Suzuki-Miyaura coupling between halogenated aromatic precursors and appropriate organoborane reagents enables precise control over substitution patterns. These transformations typically operate under mild conditions with excellent functional group tolerance.

Nucleophilic aromatic substitution provides access to halogenated products through displacement of appropriate leaving groups [22] [23]. This approach requires substrates bearing electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack. The method offers complementary regioselectivity compared to electrophilic substitution processes.

Radical halogenation represents an atom-economical approach to aromatic halogenation [24]. These transformations employ N-halosuccinimides as halogen sources in combination with radical initiators or photochemical activation. While offering improved atom economy, radical processes may suffer from reduced regioselectivity compared to ionic mechanisms.

Direct halogenation using environmentally benign oxidative systems has emerged as a sustainable alternative to traditional methods [25] [26] [27]. These approaches utilize non-toxic halide salts in combination with mild oxidants such as hydrogen peroxide or molecular oxygen. Biomimetic halogenation systems inspired by haloperoxidase enzymes offer particular promise for industrial applications.

Reaction Mechanisms and Kinetics

The halogenation of methoxylated benzoate derivatives proceeds through well-established electrophilic aromatic substitution mechanisms [9] [11] [12]. The initial step involves activation of the halogen electrophile through interaction with Lewis acid catalysts. Aluminum trichloride forms a complex with molecular bromine, generating a highly electrophilic bromonium species that readily attacks the aromatic ring.

The rate-determining step involves formation of a sigma complex (arenium ion) through electrophilic attack on the aromatic system [11] [12]. This intermediate bears a positive charge that is stabilized through resonance delocalization around the aromatic ring. The electron-donating methoxy substituent provides additional stabilization through resonance contribution, thereby accelerating the overall reaction rate.

Kinetic studies reveal first-order dependence on aromatic substrate concentration and zero-order dependence on halogen concentration under typical reaction conditions [14] [28]. This kinetic profile supports a mechanism involving pre-equilibrium formation of the electrophilic halogen species, followed by rate-determining attack on the aromatic substrate.

Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies typically ranging from 40 to 60 kilojoules per mole for bromination reactions [12] [29]. Higher temperatures accelerate the reaction rate but may compromise regioselectivity through increased formation of kinetic products.

Solvent effects significantly influence both reaction rate and selectivity [23] [28]. Polar aprotic solvents such as dichloromethane provide optimal conditions for electrophilic aromatic substitution by stabilizing ionic intermediates while avoiding competitive nucleophilic reactions. The dielectric constant and hydrogen bonding capability of the solvent medium modulate the stability of charged intermediates and transition states.

Optimization of Yield and Purity

Systematic optimization of reaction parameters enables significant improvements in both yield and product purity [30] [29] [31]. Temperature emerges as the most critical variable, with optimal conditions typically falling in the range of 25 to 45°C for bromination reactions. Lower temperatures favor improved regioselectivity but require longer reaction times to achieve acceptable conversion levels.

Catalyst loading represents another key optimization parameter, with loadings of 2 to 5 mol% providing optimal balance between activity and selectivity [32] [33] [15]. Higher catalyst loadings may lead to over-halogenation and formation of polyhalogenated byproducts, while insufficient catalyst results in poor conversion rates.

Stoichiometric optimization reveals that slight excess of halogen source (1.2 to 1.5 equivalents) provides optimal results [30]. Large excess of halogen promotes formation of polyhalogenated products, while deficient halogen leads to incomplete conversion and reduced yields.

Purification strategies significantly impact the overall process efficiency [34] [35]. Crystallization from appropriate solvent systems provides an effective method for purifying halogenated benzoate products. The choice of crystallization solvent affects both yield recovery and product purity, with mixed solvent systems often providing superior results compared to single solvents.

Continuous processing offers advantages for large-scale production through improved heat and mass transfer characteristics [36] [37] [38]. Flow chemistry enables precise control of reaction parameters and facilitates safe handling of hazardous halogen reagents. The excellent mixing characteristics of microreactor systems promote uniform reaction conditions and improved product consistency.

Green Chemistry and Sustainable Synthesis Considerations

The application of green chemistry principles to halogenated benzoate synthesis reveals significant opportunities for process improvement [25] [26] [39]. Atom economy analysis shows that traditional halogenation methods suffer from poor utilization of starting materials, with theoretical atom economies typically below 70% due to formation of hydrogen halide byproducts [39] [40].

Solvent selection represents a major opportunity for environmental impact reduction [25] [36]. Traditional halogenation protocols rely heavily on chlorinated solvents, which pose environmental and health concerns. Alternative solvent systems, including aqueous media and ionic liquids, offer reduced environmental impact while maintaining acceptable reaction performance.

Catalyst recovery and recycling strategies significantly improve the sustainability profile of halogenation processes [26] [32]. Heterogeneous catalysts enable straightforward separation and reuse, reducing both economic and environmental costs. Supported Lewis acid catalysts demonstrate excellent recyclability while maintaining high activity over multiple reaction cycles.

Energy efficiency improvements through microwave-assisted synthesis and continuous flow processing reduce the overall energy requirements for halogenation reactions [41] [42] [38]. Microwave heating provides rapid and uniform heating, reducing reaction times and energy consumption compared to conventional thermal heating methods.

Waste minimization strategies focus on reducing or eliminating formation of hydrogen halide byproducts [24] [27]. Oxidative halogenation systems using non-toxic halide salts generate water as the primary byproduct, dramatically improving the environmental profile compared to traditional methods. These biomimetic approaches utilize mild oxidants such as hydrogen peroxide or molecular oxygen to activate halide salts.

Scale-up and Industrial Production Methods

Industrial-scale production of halogenated benzoate derivatives requires careful consideration of safety, economic, and environmental factors [22] [30] [43]. The handling of molecular halogens poses significant safety challenges, necessitating specialized equipment and safety protocols. Continuous processing offers advantages for industrial production through improved safety profiles and process control capabilities.

Heat management emerges as a critical factor during scale-up operations [22] [29]. Halogenation reactions are typically exothermic, requiring effective heat removal to maintain optimal reaction temperatures and prevent runaway reactions. Reactor design considerations include heat transfer surfaces, mixing efficiency, and temperature monitoring systems.

Equipment selection must account for the corrosive nature of halogen reagents and hydrogen halide byproducts [30] [44]. Materials of construction require careful evaluation to ensure long-term durability and product quality. Specialized alloys and protective coatings may be necessary for equipment exposed to halogen-containing environments.

Process integration opportunities include recovery and recycling of hydrogen halide byproducts [30] [35]. Captured hydrogen halides can be converted to useful products or recycled back into the halogenation process, improving overall process economics and reducing waste generation.

Quality control systems must address the formation of regioisomeric impurities and polyhalogenated byproducts [34] [35] [45]. Analytical methods for monitoring product composition include gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy. Real-time process monitoring enables rapid detection and correction of process deviations.

Economic optimization requires balancing raw material costs, energy consumption, and product yield [31] [44]. Alternative synthetic routes may offer economic advantages despite apparent complexity, particularly when considering waste treatment costs and environmental compliance requirements. Life cycle assessment provides a comprehensive framework for evaluating the overall sustainability and economic viability of different synthetic approaches.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

277.93453 g/mol

Monoisotopic Mass

277.93453 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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